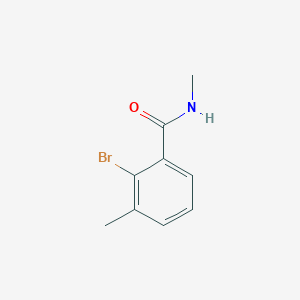

2-Bromo-N,3-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

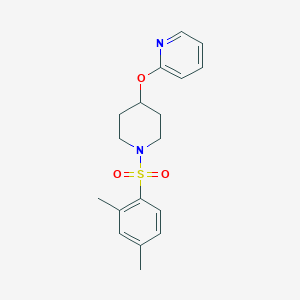

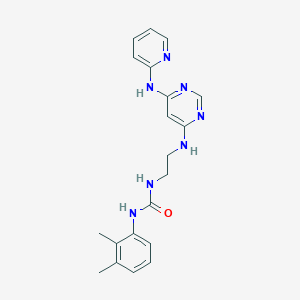

2-Bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H10BrNO . It belongs to the class of benzamides and contains a bromine atom attached to the benzene ring. The compound is typically found as a colorless to yellow liquid or solid . Its IUPAC name is 2-bromo-N,N-dimethylbenzamide .

Molecular Structure Analysis

Scientific Research Applications

Imaging Agent Synthesis

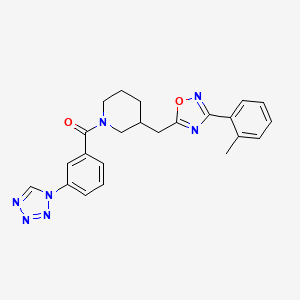

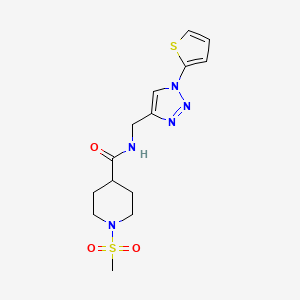

2-Bromo-N,3-dimethylbenzamide derivatives have been utilized in the synthesis of compounds for medical imaging, particularly as potential new serotonin transporter PET imaging agents. One such example is the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, which showed promise due to high uptake in rat brain and high specificity to serotonin transporter-rich areas. This compound was synthesized from precursors including N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzylamine, which in turn was derived from 2,5-dibromonitrobenzene and 2-thio-N,N-dimethylbenzamide (Shiue, Fang, & Shiue, 2003).

Studies in Nuclear Magnetic Resonance

Rotational barriers in substituted N,N-dimethylbenzamides, including this compound derivatives, have been a subject of study in nuclear magnetic resonance (NMR) spectroscopy. The barriers to rotation about the CN bond in these compounds were analyzed, revealing that polar solvents can increase the barrier in N,N-dimethylbenzamide. These studies help in understanding the electronic properties and reactions of such compounds (Jackman, Kavanagh, & Haddon, 1969).

Nanoparticle Synthesis for Fluorescence Emission

This compound derivatives have been used in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. For instance, the heterodifunctional polyfluorenes derived from these compounds were crucial for achieving bright and enduring fluorescence, which is essential for applications like imaging and sensing (Fischer, Baier, & Mecking, 2013).

Tumor Imaging and Radiotracers

Derivatives of this compound have been explored as sigma-2 receptor ligands for potential use in imaging proliferating tumor cells. Compounds synthesized for this purpose showed high affinity and selectivity for the sigma-2 receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

properties

IUPAC Name |

2-bromo-N,3-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWJIRCJNHBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2787895.png)

![1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2787898.png)

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)